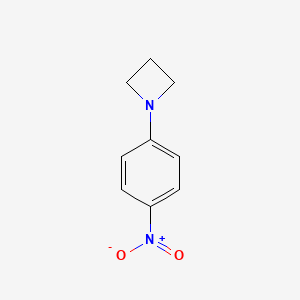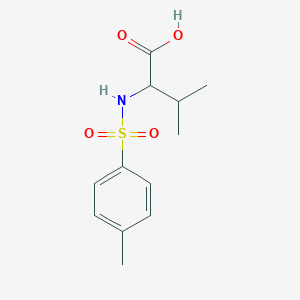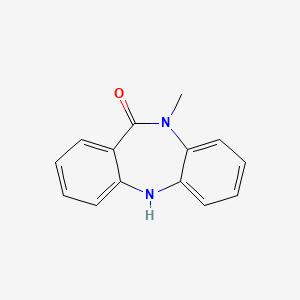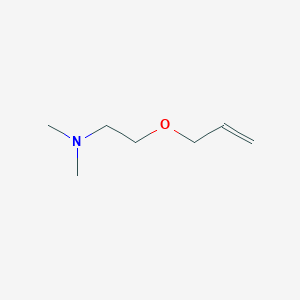
5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 32533-76-9 . It has a molecular weight of 206.2 and is typically stored at room temperature . This compound is a versatile chemical with immense potential in scientific research.
Molecular Structure Analysis
The IUPAC name for this compound is 5-hydroxy-3-methyl-1-phenyl-2,4-imidazolidinedione . The InChI code is 1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,9,14H,1H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 206.2 and its molecular formula is C10H10N2O3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on 5-Hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione and its derivatives primarily focuses on their synthesis and structural analysis. For example, Sedlák et al. (2005) explored the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, providing insights into their structural characteristics through NMR spectra and X-ray diffraction. This study contributes to understanding the chemical properties and potential applications of these compounds in various scientific fields (Sedlák et al., 2005).
Reaction Mechanisms and Derivatives
Further research delves into the reaction mechanisms and synthesis of various derivatives of imidazolidine-2,4-diones. Shtamburg et al. (2015) discussed the single-stage synthesis of 3-hydroxy- and 3-alkoxy-5-arylimidazolidine-2,4-diones by reacting arylglyoxal hydrates with N-hydroxy- and N-alkoxyureas. This study highlights the versatility of imidazolidine-2,4-diones in synthesizing a range of compounds with potential biological activities (Shtamburg et al., 2015).
Pharmacological Potential
On the pharmacological front, Handzlik et al. (2011) investigated the affinity and selectivity toward 5-HT1A receptors in relation to α1-adrenergic receptors among arylpiperazine derivatives of phenytoin. This research suggests the potential therapeutic applications of this compound derivatives in treating neurological disorders (Handzlik et al., 2011).
Material Science and Corrosion Inhibition
In material science, Yadav et al. (2015) explored the corrosion inhibition performance of thiazolidinedione derivatives for mild steel in hydrochloric acid solution. This research indicates the potential industrial applications of imidazolidine-2,4-dione derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Yadav et al., 2015).
Eigenschaften
IUPAC Name |
5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6,9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUQFAAWUDHYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(N(C1=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340441 | |
| Record name | 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32533-76-9 | |
| Record name | 5-hydroxy-3-methyl-1-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]-2,2-dibromo-acetate](/img/structure/B3051192.png)


![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)








![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)
![5,7-Dimethyltetrazolo[1,5-a]pyrimidine](/img/structure/B3051214.png)